molecular formula C22H18ClFN2O2 B11318395 N-(2-chloro-6-fluorobenzyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide

N-(2-chloro-6-fluorobenzyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11318395
M. Wt: 396.8 g/mol
InChI Key: BHEBXBQJPJGJNT-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the core aromatic structures. Common synthetic routes include:

    Nucleophilic Substitution:

    Coupling Reactions: The formation of the benzamide linkage often involves coupling reactions, such as the use of amide bond formation techniques.

    Ether Formation: The prop-2-en-1-yloxy group can be introduced through etherification reactions, typically using alkyl halides and alcohols under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-(METHOXY)-N-(PYRIDIN-2-YL)BENZAMIDE
  • N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-(ETHOXY)-N-(PYRIDIN-2-YL)BENZAMIDE

Uniqueness

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H18ClFN2O2

Molecular Weight

396.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-4-prop-2-enoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H18ClFN2O2/c1-2-14-28-17-11-9-16(10-12-17)22(27)26(21-8-3-4-13-25-21)15-18-19(23)6-5-7-20(18)24/h2-13H,1,14-15H2

InChI Key

BHEBXBQJPJGJNT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3

Origin of Product

United States

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